N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic compound characterized by its unique structure, which includes furan and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide typically involves multiple steps. One common method includes the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction conditions often involve the use of potassium hydride to initiate imine–imine rearrangement, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of functionalized β-lactams, which have applications in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The furan and methoxyphenyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine: A precursor in the synthesis of the target compound.
3-Furan-2-yl-3-(2-methoxy-phenyl)-propylamine: Another related compound with similar structural features.
Uniqueness
N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide stands out due to its specific combination of furan and methoxyphenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H29NO4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C25H29NO4/c1-4-25(27)26(18-19-11-13-20(28-2)14-12-19)16-15-22(24-10-7-17-30-24)21-8-5-6-9-23(21)29-3/h5-14,17,22H,4,15-16,18H2,1-3H3 |
InChI Key |
LKHJEOQXGPJDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=CC=C1OC)C2=CC=CO2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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